molecular formula C19H17N3O2S B2813822 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide CAS No. 893992-66-0

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide

Cat. No.: B2813822
CAS No.: 893992-66-0
M. Wt: 351.42
InChI Key: OUEWAFQLKKPYAM-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a phenyl group and a phenoxyacetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The phenyl group is introduced through a subsequent reaction with a suitable phenyl derivative, and the phenoxyacetamide moiety is attached via an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process using continuous flow reactors to optimize yield and purity. The use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in combination with diisopropylethylamine (DIPEA) can facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and phenoxyacetamide groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated reagents, strong acids or bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and immune response . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide is unique due to its combination of an imidazo[2,1-b]thiazole ring with a phenyl group and a phenoxyacetamide moiety, which imparts distinct biological activities and chemical properties

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(13-24-16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-12-22-10-11-25-19(22)21-17/h1-9,12H,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEWAFQLKKPYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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